molecular formula C8H5F6NO2S B1437021 2,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 951625-11-9

2,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B1437021
CAS No.: 951625-11-9
M. Wt: 293.19 g/mol
InChI Key: KQNPHVUXUGXXCV-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(trifluoromethyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzenesulfonamide with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with trifluoromethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to the formation of different trifluoromethylated compounds .

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(trifluoromethyl)benzenesulfonamide
  • 3,5-Bis(trifluoromethyl)benzenesulfonamide
  • 2,6-Bis(trifluoromethyl)benzenesulfonamide

Uniqueness

2,5-Bis(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)18(15,16)17/h1-3H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPHVUXUGXXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268154
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-11-9
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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